

Spectroscopic Profile of 1-Iodo-4-(4-pentylcyclohexyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Iodo-4-(4-pentylcyclohexyl)benzene
Cat. No.:	B568337

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the liquid crystal intermediate, **1-Iodo-4-(4-pentylcyclohexyl)benzene**. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols, and includes visualizations to illustrate the molecular structure and analytical workflow.

Molecular Structure

1-Iodo-4-(4-pentylcyclohexyl)benzene is a disubstituted benzene derivative containing a p-iodophenyl group attached to a 4-pentylcyclohexyl moiety. The trans-conformation of the cyclohexane ring is generally the most stable and commonly occurring isomer.

Molecular Formula: C₁₇H₂₅I

Molecular Weight: 356.28 g/mol

CAS Number: 116963-80-5

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **1-*Iodo-4-(4-pentylcyclohexyl)benzene*** based on analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.60	d	2H	Aromatic Protons (ortho to Iodo group)
~6.95	d	2H	Aromatic Protons (meta to Iodo group)
~2.45	tt	1H	Cyclohexyl Proton (methine, attached to benzene)
~1.85	m	4H	Cyclohexyl Protons (axial)
~1.40 - 1.20	m	10H	Cyclohexyl and Pentyl Protons (equatorial and chain CH_2)
~0.90	t	3H	Pentyl Protons (terminal CH_3)

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Assignment
~145.0	Aromatic Carbon (C-I)
~137.5	Aromatic Carbon (ipso, attached to cyclohexyl)
~129.0	Aromatic Carbons (CH, ortho to cyclohexyl)
~91.0	Aromatic Carbons (CH, ortho to Iodo)
~44.0	Cyclohexyl Carbon (CH, attached to benzene)
~37.0	Pentyl Carbon (CH ₂ , alpha to cyclohexyl)
~34.0	Cyclohexyl Carbons (CH ₂)
~33.0	Cyclohexyl Carbons (CH ₂)
~32.0	Pentyl Carbon (CH ₂)
~29.0	Pentyl Carbon (CH ₂)
~22.5	Pentyl Carbon (CH ₂)
~14.0	Pentyl Carbon (CH ₃)

Note: The chemical shifts are estimated based on data from analogous compounds such as trans-4-(4-Pentylcyclohexyl)benzonitrile and 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene. Actual values may vary slightly.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data (KBr Pellet or Thin Film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3000	Medium	Aromatic C-H Stretch
2950-2850	Strong	Aliphatic C-H Stretch (cyclohexyl and pentyl)
~1590	Medium	Aromatic C=C Stretch
~1480	Medium	Aromatic C=C Stretch
~1450	Medium	CH ₂ Scissoring
~1000	Strong	p-Disubstituted Benzene C-H Bend
~820	Strong	C-I Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
356	High	[M] ⁺ (Molecular Ion)
229	Medium	[M - I] ⁺
204	Medium	[I-C ₆ H ₄ -C ₆ H ₁₀] ⁺ fragment
127	High	[I] ⁺
91	Medium	[C ₇ H ₇] ⁺ (Tropylium ion)
77	Medium	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

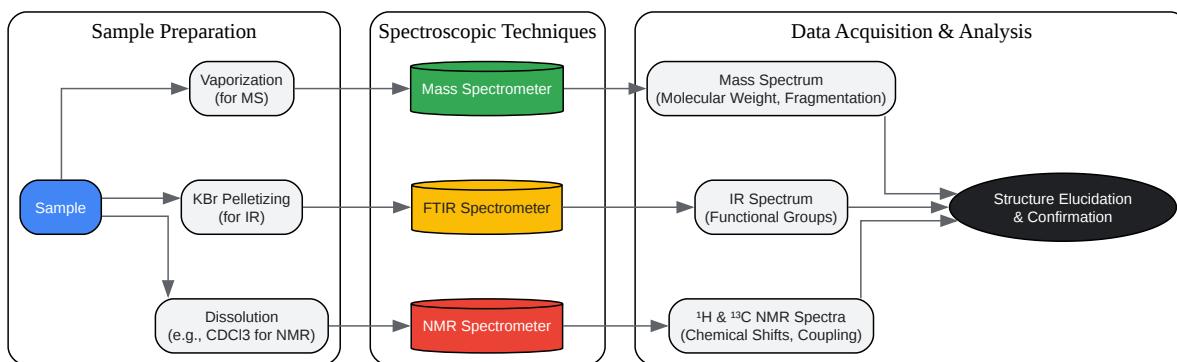
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1-Iodo-4-(4-pentylcyclohexyl)benzene** in ~0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the range of -1 to 9 ppm.
 - Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
 - Apply a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the range of 0 to 160 ppm.
 - Use a proton-decoupled pulse sequence.
 - A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
 - A relaxation delay of 2-5 seconds is recommended.
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone).
 - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment (or the pure KBr pellet).
 - Place the sample in the spectrometer and collect the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.


Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
- Mass Analysis: Separate the ions based on their mass-to-charge (m/z) ratio using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
- Detection: Detect the ions and record the mass spectrum, which is a plot of relative ion abundance versus m/z .

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of **1-iodo-4-(4-pentylcyclohexyl)benzene**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: 2D representation of **1-iodo-4-(4-pentylcyclohexyl)benzene**.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-iodo-4-(4-pentylcyclohexyl)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b568337#1-iodo-4-4-pentylcyclohexyl-benzene-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com